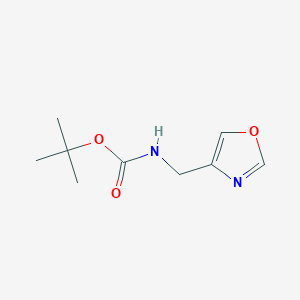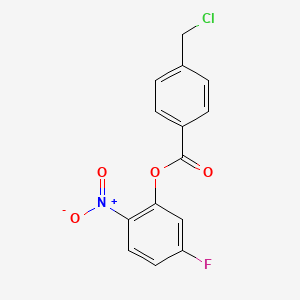
5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate is a fluorinated aromatic compound with a unique molecular structure. It is known for its high purity and is used in various advanced research and synthesis projects. The compound has a molecular weight of 309.68 g/mol and is identified by the CAS number 219500-20-6 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate typically involves the esterification of 5-fluoro-2-nitrophenol with 4-(chloromethyl)benzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products suitable for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in aqueous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Reduction: The major product is 5-fluoro-2-aminophenyl 4-(chloromethyl)benzoate.
Oxidation: Oxidized products include benzoic acid derivatives.
Applications De Recherche Scientifique
5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, making it a valuable tool in studying molecular recognition processes. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-2-nitrophenol
- 4-(Chloromethyl)benzoic acid
- 5-Fluoro-2-aminophenyl 4-(chloromethyl)benzoate
Uniqueness
5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its high purity and well-defined structure make it particularly valuable in research applications where precision and reliability are crucial .
Propriétés
Formule moléculaire |
C14H9ClFNO4 |
|---|---|
Poids moléculaire |
309.67 g/mol |
Nom IUPAC |
(5-fluoro-2-nitrophenyl) 4-(chloromethyl)benzoate |
InChI |
InChI=1S/C14H9ClFNO4/c15-8-9-1-3-10(4-2-9)14(18)21-13-7-11(16)5-6-12(13)17(19)20/h1-7H,8H2 |
Clé InChI |
HXGROZSDCMOQGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCl)C(=O)OC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


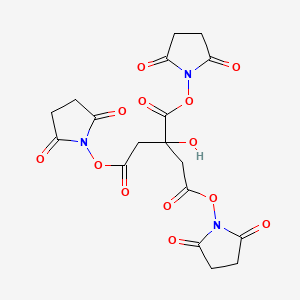

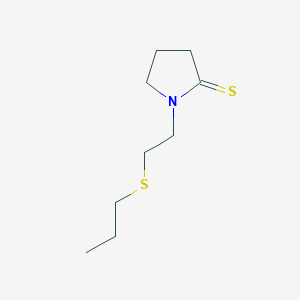
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
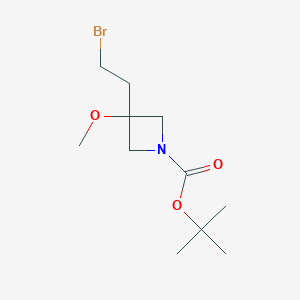
![2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12860806.png)

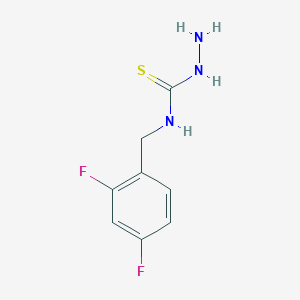
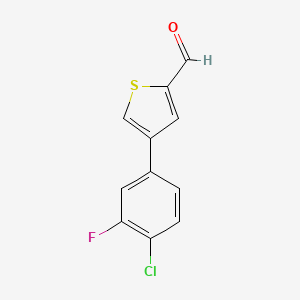
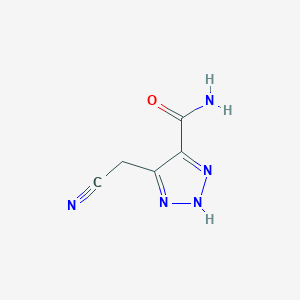
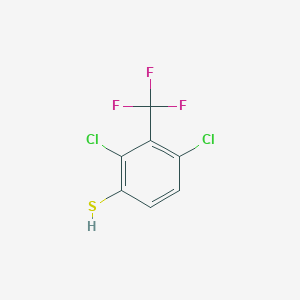
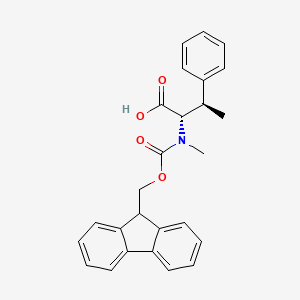
![1-[2-(2-Thienyl)phenyl]ethanone](/img/structure/B12860862.png)
